![molecular formula C22H20N4O3S B11672365 N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxalines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can be compared with other quinoxaline derivatives such as:
4-amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide: This compound also exhibits antimicrobial and anticancer properties but differs in its specific molecular interactions and potency.
Olaquindox: A quinoxaline derivative used as an antibiotic in veterinary medicine.
Echinomycin: Another quinoxaline derivative known for its anticancer activity.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-2-29-17-14-12-16(13-15-17)23-21-22(25-20-11-7-6-10-19(20)24-21)26-30(27,28)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
NLFNQPYKWKZZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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